2-(4-phenylphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMAFIMOCYQLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505821 | |
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~2~-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4731-97-9 | |
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~2~-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 4 Phenylphenyl Phenol and Its Analogues
Catalytic Approaches to Carbon-Carbon Bond Formation
The construction of the biaryl and terphenyl backbone of 2-(4-phenylphenyl)phenol relies heavily on the formation of carbon-carbon (C-C) bonds between sp²-hybridized carbon atoms. Transition metal-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose, offering a modular approach to complex molecular architectures. nih.govgre.ac.uk
Palladium-Catalyzed Cross-Coupling Reactions
Among the various transition metal-catalyzed reactions, those employing palladium have had the most significant impact on the synthesis of biaryl compounds. nih.govlibretexts.org The Suzuki-Miyaura coupling, in particular, stands out due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and environmental compatibility of its organoboron reagents. libretexts.orgyoutube.com
The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biphenyls and their derivatives. libretexts.orgnih.gov The general mechanism involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron compound in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
The synthesis of biphenyl (B1667301) phenols, such as the precursor to this compound, can be achieved by coupling an appropriate aryl halide with a suitably substituted arylboronic acid. For instance, the synthesis of a hydroxylated biphenyl can be accomplished by reacting a bromo-phenol derivative with a phenylboronic acid, or vice-versa. A key challenge is the protection of the reactive phenolic hydroxyl group, although protecting-group-free strategies have been developed. One such strategy involved the reaction of a bromoarene with (4-hydroxyphenyl)boronic acid using a Pd/C catalyst. frontiersin.org
Key components and conditions for these protocols are summarized below:
| Component | Examples | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd/C | Facilitates the oxidative addition and reductive elimination steps. libretexts.orgnih.govfrontiersin.org |
| Ligand | Phosphines (e.g., PPh₃, JohnPhos, sSPhos) | Stabilizes the palladium center and influences its reactivity and selectivity. nih.govyoutube.com |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for the transmetalation step. nih.govyoutube.comnih.govresearchgate.net |
| Solvent | Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF), Water | Provides the medium for the reaction; can be a single solvent or a biphasic mixture. nih.govnih.gov |
| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronate esters (Ar-B(OR)₂) | The source of the aryl group to be coupled. gre.ac.uklibretexts.org |
Achieving the specific ortho-substitution pattern of this compound requires precise control over the regiochemistry of the C-C bond formation. While classic methods like Friedel-Crafts alkylations often yield mixtures of ortho and para isomers, modern synthetic strategies offer high regioselectivity. oregonstate.edu
One powerful approach involves a cascade Diels-Alder/elimination/retro-Diels-Alder process using hydroxypyrone and nitroalkene starting materials, which allows for the synthesis of phenols with complete regiochemical control. oregonstate.edu This method enables programmable substitution at any position on the phenolic ring, making it suitable for constructing complex, highly substituted phenols. oregonstate.edu
Another strategy for controlling regioselectivity is the use of directing groups. In the context of C-H activation, a directing group can guide a metal catalyst to a specific C-H bond (e.g., in the ortho position) to facilitate bond cleavage and subsequent functionalization. While not a cross-coupling reaction in the traditional sense, this principle is crucial for regioselective synthesis. Furthermore, the oxidative coupling of phenols can be controlled to selectively form C-C bonds, often leading to symmetric dimers, but regiocontrol can be challenging. cnr.it For Suzuki-Miyaura couplings, the regioselectivity is predetermined by the position of the halide on one coupling partner and the boronic acid on the other, making it an inherently regioselective method.
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the development of "green" processes. google.com This involves using less hazardous materials, replacing volatile organic solvents, employing recyclable catalysts, and improving energy efficiency. nottingham.ac.uk
Performing organic reactions in water instead of traditional organic solvents is a primary goal of green chemistry. acs.org Water is non-toxic, non-flammable, and inexpensive. The Suzuki-Miyaura coupling has been successfully adapted to aqueous media, often with enhanced reaction rates. nih.gov
Several approaches have been developed for aqueous Suzuki-Miyaura couplings:
Water-Soluble Catalysts: The use of palladium catalysts bearing water-soluble ligands (e.g., sulfonated phosphines) allows the reaction to proceed in a homogeneous aqueous phase. nih.govnih.gov
Hydrophobic Catalysts in Water: Standard hydrophobic palladium/ligand complexes can be used in pure water, where the reaction often occurs at the interface of the catalyst and the aqueous phase. nih.gov
Nanocatalysis: A water-soluble fullerene-supported PdCl₂ nanocatalyst has been shown to be highly effective for Suzuki-Miyaura couplings in pure water at room temperature, with catalyst loadings as low as 0.01 mol%. researchgate.net
A notable example is the green synthesis of 4-phenylphenol (B51918) via a Pd(0)-catalyzed Suzuki reaction in water, demonstrating the viability of these methods for producing biphenyl phenols. acs.org These aqueous systems not only improve the environmental profile of the synthesis but can also simplify product isolation. researchgate.net
Table 1: Comparison of Aqueous Suzuki-Miyaura Coupling Conditions
| Catalyst System | Temperature | Reaction Time | Key Advantages |
|---|---|---|---|
| Pd/sSPhos | 37 °C | 18-36 h | Mild conditions, suitable for functionalized compounds. nih.gov |
| C₆₀-TEGS/PdCl₂ Nanocatalyst | Room Temp. | 4 h | High yields, low catalyst loading, catalyst recycling. researchgate.net |
Beyond aqueous systems, sustainable catalysis focuses on minimizing waste and energy consumption. nottingham.ac.ukcmu.edu A key aspect is the development of highly efficient and recyclable catalysts. The fullerene-supported nanocatalyst mentioned previously could be recycled up to five times without a significant decrease in yield, representing a significant step towards sustainability. researchgate.net
Other green approaches include:
Microwave-Assisted Synthesis: Using microwaves as an energy source can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. Microwave-assisted oxidative coupling of natural phenols has been demonstrated in sustainable solvents like water. cnr.it
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Laccase enzymes, for example, have been used in a green process for preparing phenolic compounds. google.com
Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in a solid state minimizes solvent waste. While challenging for many cross-coupling reactions, this remains an important goal in green chemistry.
Earth-Abundant Metal Catalysis: While palladium is highly effective, it is a precious metal with associated high costs and environmental impact from mining. cmu.edu Research into replacing palladium with more earth-abundant and less toxic metals like copper and iron is a major frontier in sustainable catalysis. cmu.edu
By integrating these principles, the synthesis of this compound and its analogues can be designed to be not only efficient and selective but also environmentally responsible.
Derivatization Strategies for Structural Modification and Functionalization
The phenolic hydroxyl group and the biphenyl scaffold of this compound offer multiple avenues for structural modification and functionalization. These derivatization strategies are crucial for modulating the compound's physicochemical properties and for the development of new materials or biologically active molecules.
Elaboration of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various chemical transformations.
Etherification: The hydroxyl group can be readily converted into an ether linkage. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic species to yield the desired ether.
Esterification: Ester derivatives of this compound can be prepared by reacting the phenol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride. When using a carboxylic acid, an acid catalyst like sulfuric acid is often employed in a Fischer esterification reaction. The reaction with acyl chlorides or anhydrides is typically faster and can be performed under milder conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
| Derivatization Reaction | Reagents | Functional Group Introduced |
| Etherification | Alkyl halide, Base (e.g., K2CO3) | Ether (-OR) |
| Esterification | Acyl chloride, Base (e.g., Pyridine) | Ester (-OCOR) |
| Esterification | Carboxylic acid, Acid catalyst | Ester (-OCOR) |
Substituent Effects on Reaction Selectivity and Yield
In the synthesis of this compound and its analogues via Suzuki-Miyaura coupling, the nature and position of substituents on both the phenolic and the phenylboronic acid components can exert significant electronic and steric effects on the reaction's selectivity and yield.
Electronic Effects: Electron-donating groups (EDGs) on the phenylboronic acid partner can enhance the rate of transmetalation, a key step in the catalytic cycle, thereby potentially increasing the reaction yield. Conversely, electron-withdrawing groups (EWGs) on the aryl halide can facilitate the initial oxidative addition step. The electronic nature of substituents on the phenolic ring can also influence its reactivity. The hydroxyl group itself is an activating, ortho-, para-directing group in electrophilic aromatic substitution, which influences the reactivity of the aromatic ring. ucalgary.calibretexts.orgmasterorganicchemistry.comlibretexts.org
Steric Effects: Steric hindrance plays a crucial role, particularly in the synthesis of ortho-substituted biaryls. Bulky substituents adjacent to the reacting sites (the halogen on the phenol and the boronic acid group) can impede the approach of the palladium catalyst and the coupling partners, leading to lower yields. The choice of a suitable bulky phosphine (B1218219) ligand is often critical to overcome these steric challenges and promote efficient coupling.
| Substituent Position | Electronic Effect on Aryl Halide | Electronic Effect on Boronic Acid | Steric Effect | Impact on Yield |
| Ortho | EWG can increase oxidative addition rate | EDG can increase transmetalation rate | High | Can decrease yield significantly |
| Meta | Moderate electronic influence | Moderate electronic influence | Low | Generally well-tolerated |
| Para | EWG can increase oxidative addition rate | EDG can increase transmetalation rate | Low | Generally well-tolerated |
Exploration of Novel Synthetic Pathways and Mechanistic Insights
While the Suzuki-Miyaura coupling remains the predominant method for the synthesis of 2-arylphenols, research into novel synthetic pathways continues to expand the toolkit for organic chemists. These alternative routes may offer advantages in terms of substrate scope, functional group tolerance, or milder reaction conditions.
One area of exploration is the direct C-H arylation of phenols. nih.govresearchgate.netsemanticscholar.org This approach avoids the pre-functionalization of the phenol with a halogen, making it a more atom-economical process. Palladium-catalyzed direct arylation of phenols with aryl halides or other arylating agents can provide a more streamlined synthesis of 2-arylphenols. The regioselectivity of the C-H activation step is a key challenge in this methodology.
Mechanistically, the Suzuki-Miyaura reaction is understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromophenol (B46759) derivative) to form a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent (e.g., 4-biphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Understanding these mechanistic details is crucial for optimizing reaction conditions and for the rational design of new and more efficient catalytic systems for the synthesis of this compound and its derivatives.
Elucidation of Reactivity and Transformation Pathways of 2 4 Phenylphenyl Phenol
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
There is a lack of specific studies on the electrophilic aromatic substitution reactions of 2-(4-phenylphenyl)phenol. The reactivity of this molecule would be governed by the interplay of three distinct phenyl rings and the powerful activating effect of the phenolic hydroxyl group.
In principle, the phenolic hydroxyl group is a strongly activating, ortho, para-directing group. This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via resonance, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack.
For this compound, the hydroxyl group is on ring A. Therefore, it would strongly direct incoming electrophiles to the positions ortho and para to itself on that same ring.
Ortho-positions: The C3 and C5 positions.
Para-position: The C6 position is blocked by the phenyl group.
The phenyl substituent at the C2 position is a weak activator and also an ortho, para-director. The terminal phenyl group (ring C) would have minimal electronic influence on the reactivity of the hydroxyl-bearing ring (ring A). The central phenyl ring (ring B) acts as a bridge and its primary role is steric. Therefore, electrophilic attack is overwhelmingly likely to occur on the hydroxyl-bearing ring. Steric hindrance from the adjacent phenyl group at C2 would likely disfavor substitution at the C3 position, making the C5 position the most probable site for monosubstitution.
No dedicated studies on the control of polysubstitution or methods for selective monosubstitution for this compound were found in the available literature. Generally, the high activation provided by the hydroxyl group can make polysubstitution a challenge. Controlling the reaction conditions, such as using milder reagents, lower temperatures, and less polar solvents, are common strategies to favor monosubstitution in highly activated phenolic compounds.
Oxidative Transformation Mechanisms and Product Analysis
Specific research detailing the oxidative transformation mechanisms and product analysis for this compound is not available. The compound or its derivatives have been mentioned in the context of the decomposition of bicyclic dioxetanes, which can lead to chemiluminescence, but this does not provide a general mechanism for its oxidation. nih.govresearchgate.net
Theoretically, oxidation of phenols can lead to a variety of products, including quinones or coupling products. The complex triphenyl structure of this compound could potentially lead to a mixture of oxidation products, but without experimental data, any proposed pathway would be speculative.
Chemo- and Regioselectivity in Chemical Transformations
There is no available research that specifically addresses the chemo- and regioselectivity of chemical transformations involving this compound. As discussed under section 3.1.1, for electrophilic aromatic substitution, regioselectivity would be dictated by the strong ortho, para-directing effect of the hydroxyl group, with steric factors playing a significant role. Chemoselectivity would be relevant in reactions where other functional groups are present or could be formed.
Advanced Spectroscopic Techniques for Structural and Dynamic Research on 2 4 Phenylphenyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
High-Resolution 1D and 2D NMR for Complete Assignment
The structure of 2-(4-phenylphenyl)phenol contains distinct proton (¹H) and carbon (¹³C) environments that can be identified and assigned using high-resolution 1D and 2D NMR techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of hydrogen atoms in the molecule. For phenols, the hydroxyl (-OH) proton typically appears as a broad singlet in the range of 4-7 ppm. libretexts.org The aromatic protons on the substituted benzene (B151609) rings are expected to resonate in the 7-8 ppm region. libretexts.orglibretexts.org Due to the interconnected phenyl rings, the signals in the aromatic region would likely be complex multiplets resulting from spin-spin coupling between adjacent, non-equivalent protons. docbrown.info The addition of deuterium (B1214612) oxide (D₂O) to the sample would cause the hydroxyl proton signal to disappear, a technique commonly used to confirm its assignment. libretexts.org
¹³C NMR Spectroscopy: Carbon atoms bonded to the electron-withdrawing hydroxyl group are deshielded and typically absorb in the 50 to 80 δ range in the ¹³C NMR spectrum. libretexts.org The aromatic carbons would produce a series of signals in the downfield region, generally between 110 and 160 ppm. The carbon atom directly attached to the hydroxyl group (C-OH) would be the most deshielded among the sp² carbons of that ring.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
COSY identifies protons that are spin-coupled, helping to map the connectivity of protons on the individual aromatic rings.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Phenolic -OH | 4.0 - 7.0 | Position is variable and depends on concentration and solvent; signal disappears with D₂O shake. libretexts.org |
| Aromatic C-H | 7.0 - 8.0 | Complex splitting patterns are expected due to coupling between adjacent protons. libretexts.org |
| Aromatic C-O | 150 - 160 | The carbon atom directly bonded to the hydroxyl group is significantly deshielded. |
| Other Aromatic C | 110 - 145 | Includes carbons in both phenyl rings and the biphenyl (B1667301) linkage. |
Application of Gauge-Independent Atomic Orbital (GIAO) Method for Chemical Shift Prediction
The Gauge-Independent Atomic Orbital (GIAO) method is a computational quantum chemistry technique used to predict NMR chemical shifts with a high degree of accuracy. researchgate.net This method, typically employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding constants for each nucleus in the molecule. imist.manih.gov
The theoretical chemical shifts are obtained by comparing the calculated shielding of the target molecule's nuclei to that of a reference compound, usually tetramethylsilane (B1202638) (TMS). imist.ma The GIAO method has been shown to be one of the most reliable approaches for calculating theoretical chemical shifts, often showing excellent linear correlation with experimental data. researchgate.netimist.ma For a molecule like this compound, GIAO calculations using a functional such as B3LYP and a suitable basis set (e.g., 6-311G(d,p)) can provide predicted ¹H and ¹³C NMR spectra. researchgate.net These predicted spectra serve as a powerful tool to validate the assignments made from experimental data and to confirm the proposed molecular structure.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is highly effective for identifying the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its bonds.
Key expected absorptions include:
O-H Stretch: A prominent, broad absorption band in the region of 3300-3600 cm⁻¹ is characteristic of the hydroxyl group in phenols. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.org
Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.
Aromatic C=C Stretch: A series of absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings. libretexts.org
C-O Stretch: A strong band corresponding to the C-O stretching vibration of the phenol (B47542) group is expected to appear in the range of 1200-1260 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | Stretching | 3300 - 3600 (broad) libretexts.org |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Ring Stretching | 1500 - 1600 libretexts.org |
| Phenolic C-O | Stretching | 1200 - 1260 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability, making it particularly useful for analyzing the non-polar skeletal vibrations of the phenyl rings.
For this compound, strong Raman signals are expected for:
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl rings, which involve the concerted expansion and contraction of the carbon skeleton, typically produce strong and sharp Raman peaks.
C-C Stretching: Vibrations associated with the C-C single bond linking the phenyl rings and the C-C bonds within the rings are Raman active. Studies on related phenolic compounds have identified characteristic Raman peaks for various C-H deformation and ring vibrations. spectroscopyonline.comresearchgate.net
The combination of FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and structural confirmation.
Electronic Spectroscopy
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The chromophore in this compound consists of the interconnected aromatic system of the biphenyl and phenol moieties.
The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the delocalized electrons of the aromatic rings. Aromatic compounds like phenol and biphenyl typically exhibit strong absorption bands in the ultraviolet region. nist.gov The extended conjugation provided by the biphenyl system in this compound would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simple phenol. The spectrum would likely show one or more intense bands corresponding to these allowed π → π* transitions. libretexts.org The position and intensity of these bands are sensitive to the solvent environment and can be used to study interactions between the molecule and its surroundings.
UV-Visible Absorption Spectroscopy and Chromophore Analysis
UV-Visible absorption spectroscopy is a key technique for characterizing the electronic structure of this compound. The absorption of ultraviolet and visible light by the molecule promotes electrons from lower to higher energy orbitals, and the wavelengths at which these transitions occur are characteristic of the molecule's chromophores. The primary chromophore in this compound is the biphenyl system, which is further influenced by the hydroxyl substituent.
In a general context, phenols exhibit a UV absorption maximum (λmax) around 275 nm. docbrown.info The addition of other substituent groups to the benzene ring can alter the absorption spectrum. docbrown.info Steady-state absorption experiments have shown that 2-phenylphenol (B1666276), a related compound, exists predominantly in its non-deprotonated form in solvents like neat acetonitrile (B52724) and water-acetonitrile solutions. rsc.orgnih.gov
For this compound, the extended conjugation of the biphenyl system is expected to influence its absorption spectrum. The analysis of related phenolic compounds can provide insights. For instance, the UV-Vis spectrum of 2-Amino-4-nitrophenol shows absorption maxima at 224 nm, 262 nm, and 308 nm. sielc.com The specific absorption characteristics of this compound would depend on factors such as solvent polarity and pH, which can affect the electronic distribution within the molecule.
| Compound | Absorption Maxima (λmax) | Solvent/Conditions | Reference |
|---|---|---|---|
| Phenol | 275 nm | Not specified | docbrown.info |
| 3-Nitrophenol | 275 nm, 340 nm | Not specified | docbrown.info |
| 2-Amino-4-nitrophenol | 224 nm, 262 nm, 308 nm | Acidic mobile phase (pH ≤ 3) | sielc.com |
| 2-Phenylphenol | - | Neat acetonitrile and water-acetonitrile solutions | rsc.orgnih.gov |
Fluorescence Spectroscopy and Excited State Phenomena
Fluorescence spectroscopy is a powerful tool for investigating the excited-state properties of molecules like this compound. Upon absorption of light, the molecule is promoted to an excited electronic state, and it can then relax back to the ground state by emitting a photon. The emitted light, or fluorescence, provides information about the structure and dynamics of the excited state.
For phenol, the excitation and emission peaks are observed at 273 nm and 300 nm, respectively. aatbio.com The fluorescence of phenolic compounds can be influenced by various factors, including the molecular structure and the surrounding environment. nih.gov Three-dimensional fluorescence spectroscopy is a particularly effective method for monitoring phenols in various environments. nih.govepa.gov
A significant excited-state phenomenon observed in some phenolic compounds is Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to another part of the same molecule in the excited state.
Studies on the related compound 2-phenylphenol have provided direct evidence for ESIPT. rsc.orgnih.gov In these studies, femtosecond time-resolved transient absorption (fs-TA) was used to observe the formation of quinone methide species, which are generated from the ESIPT pathways. rsc.orgnih.gov Specifically, in neat acetonitrile, a transient species absorbing around 520 nm was detected and assigned to the quinone methide formed by ESIPT to the 2'-position of the adjacent aromatic ring. rsc.orgnih.gov In a water-acetonitrile solution, an additional transient species absorbing around 485 nm was also observed, corresponding to the quinone methide at the 4'-position. rsc.orgnih.gov
This phenomenon is described as a novel class of ESIPT where a phenolic proton is transferred to an sp2-hybridized carbon of an aromatic ring. nih.gov The mechanism is believed to involve an initial hydrogen bonding interaction between the phenol proton and the π-system of the adjacent benzene ring. nih.gov The efficiency and pathway of ESIPT can be influenced by the solvent system. rsc.org For this compound, the presence of the additional phenyl group could potentially influence the dynamics and pathways of ESIPT, making it an interesting subject for further investigation using advanced fluorescence techniques.
| Compound | Excitation λ (nm) | Emission λ (nm) | ESIPT Observations | Reference |
|---|---|---|---|---|
| Phenol | 273 | 300 | - | aatbio.com |
| 2-Phenylphenol | - | - | Formation of quinone methide species observed via fs-TA. Transient absorption at ~520 nm (in MeCN) and ~485 nm (in water-MeCN). | rsc.orgnih.gov |
Mass Spectrometry for Molecular Fragmentation and Identification Principles
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. In mass spectrometry, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
For phenolic compounds, mass spectrometry can reveal characteristic fragmentation patterns. Phenols typically show a strong molecular ion peak. libretexts.org Common fragmentation pathways for phenols include the loss of a carbon monoxide (CO) molecule (M-28) and the loss of a formyl radical (HCO•) (M-29). libretexts.org
The fragmentation of the parent molecular ion of phenol ([C₆H₅OH]⁺, m/z 94) can lead to the formation of ions with m/z values of 66 ([C₅H₆]⁺) and 65 ([C₅H₅]⁺), corresponding to the loss of CO and CHO, respectively. docbrown.info The analysis of phenolic C-glycosides has shown that major fragmentation pathways include water loss followed by retro-Diels-Alder (RDA) reactions and alpha-cleavage in the sugar moieties. nih.gov
For this compound, with a molecular formula of C₁₈H₁₄O, the expected molecular weight is approximately 246.3 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at m/z 246. The fragmentation pattern would likely involve cleavages within the biphenyl structure and the loss of fragments related to the phenol group, providing valuable information for its identification and structural confirmation. The use of derivatization techniques, followed by gas chromatography-mass spectrometry (GC-MS), can also be employed for the analysis of phenols. researchgate.net
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Corresponding Neutral Loss | Reference |
|---|---|---|---|---|
| Phenol | 94 | 66, 65 | CO, CHO | libretexts.orgdocbrown.info |
| This compound | ~246 | - | - | - |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound in the solid state.
While a specific crystal structure for this compound was not found in the provided search results, studies on related compounds demonstrate the power of this technique. For example, the X-ray crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol revealed that the molecule is essentially planar, with specific dihedral angles between the pyridinyl and phenolic rings. redalyc.org The analysis also identified intermolecular hydrogen bonding and π-π stacking interactions within the crystal lattice. redalyc.org
In another study, X-ray diffraction and Density Functional Theory (DFT) were used to analyze the molecular structure of 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. researchgate.net This combined experimental and theoretical approach provided detailed geometrical parameters and insights into intermolecular interactions. researchgate.net
For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal the dihedral angle between the two phenyl rings, the conformation of the hydroxyl group, and how the molecules pack in the solid state. This information is vital for understanding its physical properties and for designing materials with specific functionalities.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | - | - | Essentially planar with a dihedral angle of ~5.03° between the central pyridinyl and phenolic rings. Intermolecular hydrogen bonding and π-π stacking observed. | redalyc.org |
Q & A
Q. How do advanced spectroscopic techniques resolve ambiguities in aromatic substitution patterns?
- Methodology :
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign substituent positions .
- Raman spectroscopy : Detect ring vibrations (e.g., 1600 cm⁻¹) to distinguish para vs. ortho configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
